CDN1163

描述

CDN1163 是一种小分子,作为肌浆网/内质网钙ATP酶(SERCA)的变构激活剂。这种化合物在改善钙稳态方面显示出潜力,这对各种细胞功能至关重要。 This compound 已被研究其通过增强 SERCA 的活性来减轻糖尿病和代谢紊乱的能力,从而改善细胞内钙的转运 .

科学研究应用

作用机制

CDN1163 通过与肌浆网/内质网钙ATP酶结合并增强其活性来发挥作用。这种结合增加了酶对钙离子的亲和力,促进了钙进入肌浆网。该过程有助于维持细胞内的钙稳态,这对各种细胞功能至关重要。 This compound 对 SERCA 的激活还减少了内质网应激并改善了细胞代谢 .

生化分析

Biochemical Properties

CDN1163 interacts with the SERCA pump, a key regulator of cellular calcium homeostasis . The SERCA pump transports calcium ions from the cytosol back to the sarcoplasmic reticulum following muscle contraction . This compound enhances the ATP-mediated modulatory effects to increase the population of catalytically competent SERCA structures .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It potently lowers fasting blood glucose, improves glucose tolerance, and ameliorates hepatosteatosis in ob/ob mice . It also induces a significant reduction in adipose tissue weight with no change in lean mass .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the SERCA pump. It enhances the ATP-mediated modulatory effects to increase the population of catalytically competent SERCA structures . This structural shift occurs within the physiological window of Ca2+ concentrations at which the SERCA pump operates .

Temporal Effects in Laboratory Settings

It has been observed that this compound-treated ob/ob mice maintained euglycemia comparable with that of lean mice for more than 6 weeks after cessation of this compound administration .

Metabolic Pathways

This compound is involved in the regulation of cellular calcium homeostasis, a critical metabolic pathway. It interacts with the SERCA pump, enhancing its activity and thereby influencing calcium ion transport .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented in the current literature. Given its interaction with the SERCA pump, which is localized on the sarcoplasmic reticulum membrane , it can be inferred that this compound may also localize to the sarcoplasmic reticulum.

准备方法

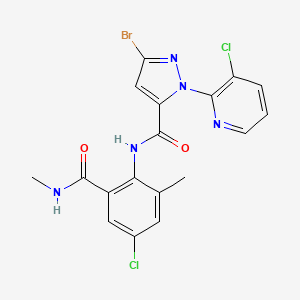

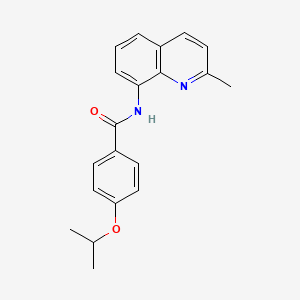

CDN1163 的合成涉及多个步骤,从核心结构的制备开始,核心结构是苯甲酰胺衍生物。合成路线通常包括以下步骤:

核心结构的形成: 通过使 4-(1-甲基乙氧基)-N-(2-甲基-8-喹啉基)苯甲酰胺与合适的试剂反应来合成核心结构。

纯化: 使用重结晶或色谱等技术对粗产品进行纯化,以获得具有高纯度的所需化合物。

化学反应分析

相似化合物的比较

CDN1163 与其他 SERCA 激活剂相比是独一无二的,因为它具有特定的结合和激活机制。类似的化合物包括:

Thapsigargin: 一种用于研究钙信号通路的有力 SERCA 抑制剂。

Cyclopiazonic acid: 另一种 SERCA 抑制剂,用于研究以了解钙稳态。

BHQ(2,5-二叔丁基对苯二酚): 一种 SERCA 抑制剂,通常用于与钙信号传导和稳态相关的研究

This compound 由于其能够增强 SERCA 活性而脱颖而出,使其成为研究和潜在治疗应用中宝贵的工具。

属性

IUPAC Name |

N-(2-methylquinolin-8-yl)-4-propan-2-yloxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-13(2)24-17-11-9-16(10-12-17)20(23)22-18-6-4-5-15-8-7-14(3)21-19(15)18/h4-13H,1-3H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGVYDCVFBGALZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2NC(=O)C3=CC=C(C=C3)OC(C)C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

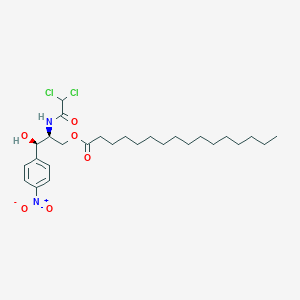

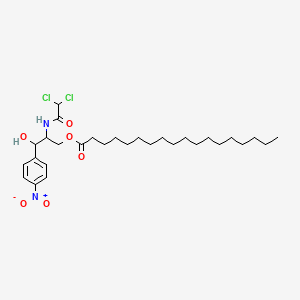

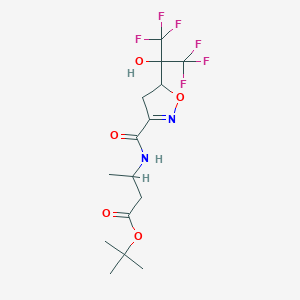

Feasible Synthetic Routes

Q1: What is CDN1163, and what is its primary mechanism of action?

A1: this compound is a small molecule that acts as an allosteric activator of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA). [] SERCA is a crucial pump responsible for transporting calcium ions from the cytoplasm into the sarcoplasmic reticulum (SR) lumen, thereby regulating intracellular calcium homeostasis. [] By binding to SERCA, this compound enhances the pump's activity, promoting calcium uptake into the SR. []

Q2: How does this compound's activation of SERCA impact cellular processes?

A2: By increasing SERCA activity, this compound influences several cellular processes:

- Calcium Homeostasis: It restores disrupted calcium balance within cells. []

- Endoplasmic Reticulum Stress: It alleviates ER stress by preventing the accumulation of unfolded proteins. []

- Inflammatory Responses: It reduces inflammation by modulating pathways like MAPK-JNK. []

- Mitochondrial Function: It improves mitochondrial function, including biogenesis and oxidative phosphorylation. [, ]

- Cell Survival: It protects cells from various stresses, including oxidative stress and lipotoxicity. [, ]

Q3: What are the downstream effects of this compound on specific cell types?

A3: this compound exhibits diverse effects on various cell types:

- Pancreatic β-cells: It promotes β-cell survival and function, potentially improving insulin secretion. []

- Muscle Cells: It improves muscle function, attenuates atrophy, and enhances energy metabolism. [, , , ]

- Mast Cells: It inhibits IgE-mediated activation, reducing degranulation and cytokine production. []

- Pulmonary Artery Smooth Muscle Cells: It inhibits phenotypic transition and reduces pulmonary vascular remodeling. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-hydroxy-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B1668681.png)

![6-Chlorobenzo[d]isoxazol-3-ol](/img/structure/B1668687.png)

![N-{4-[5-(4-Fluoro-phenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide](/img/structure/B1668694.png)